

Application Notes and Protocols for Utilizing BYK204165 in a PARP Activity Assay

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Compound of Interest

Compound Name: BYK204165

Cat. No.: B1668166

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Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and apoptosis.[1][2][3][4] PARP1, in particular, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[3] Inhibition of PARP activity has emerged as a promising therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[3][5][6][7]

BYK204165 is a potent and selective small molecule inhibitor of PARP1.[8][9][10][11] It exhibits competitive inhibition of the enzyme, making it a valuable tool for studying the roles of PARP1 in cellular processes and for the development of novel therapeutics.[8] These application notes provide a detailed protocol for utilizing **BYK204165** in a cell-free PARP1 activity assay, enabling researchers to accurately determine its inhibitory potency and to screen for other potential PARP inhibitors.

Product Information: BYK204165

BYK204165 is a cell-permeable isoquinolinedione derivative that demonstrates high selectivity for PARP1 over PARP2.[9][11] Its potency is comparable to or higher than many standard PARP1 inhibitors.[11]

Chemical and Physical Properties:

Property	Value
Formal Name	4-[(1-methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂
Molecular Weight	252.3 g/mol [9]
Solubility	Soluble in DMSO (10 mg/mL)[9] and DMF (10 mg/mL)[9]

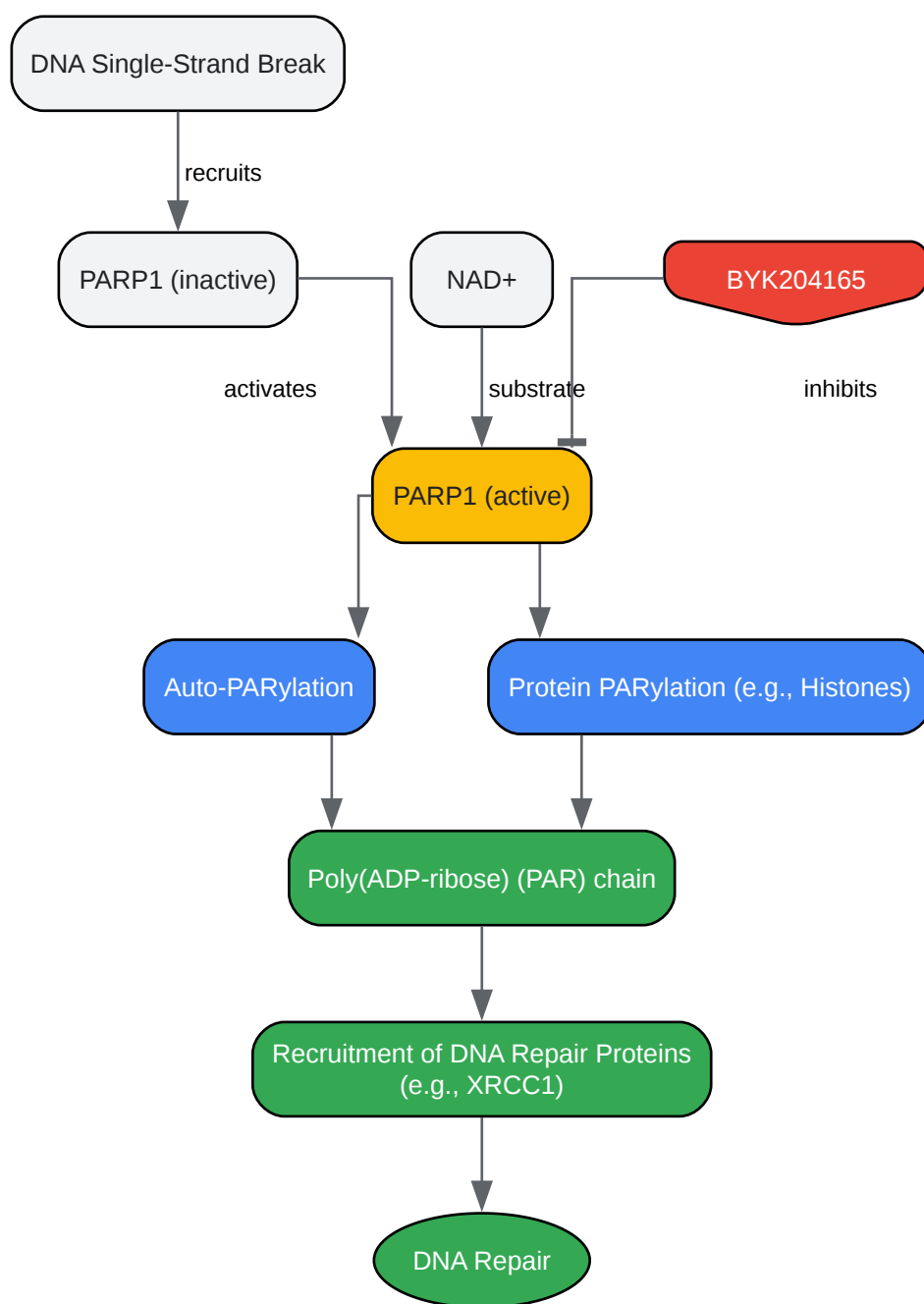
Inhibitory Activity:

Target	Assay Type	pIC ₅₀	IC ₅₀	pKi
Human PARP-1 (hPARP-1)	Cell-free recombinant	7.35[8][10]	44.67 nM[9][12]	7.05[8][10]
Murine PARP-2 (mPARP-2)	Cell-free recombinant	5.38[8][10]	4,168 nM[9]	-
PARP (H ₂ O ₂ -activated in A549 cells)	Cell-based	-	229.09 nM[9][12]	-
PARP (H ₂ O ₂ -activated in C4I cells)	Cell-based	5.75[8]	1,778.28 nM[9][12]	-
PARP (H ₂ O ₂ -activated in H9c2 cells)	Cell-based	-	123.03 nM[9][12]	-

PARP1 Signaling Pathway and Inhibition

PARP1 is activated by DNA single-strand breaks. Upon activation, it cleaves NAD⁺ into nicotinamide and ADP-ribose, and subsequently polymerizes ADP-ribose units onto itself and

other nuclear proteins, such as histones. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins. PARP inhibitors like **BYK204165** compete with NAD⁺ for the catalytic site of PARP1, thereby preventing PARylation and hindering the DNA repair process.



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Caption: PARP1 signaling pathway and mechanism of inhibition by **BYK204165**.

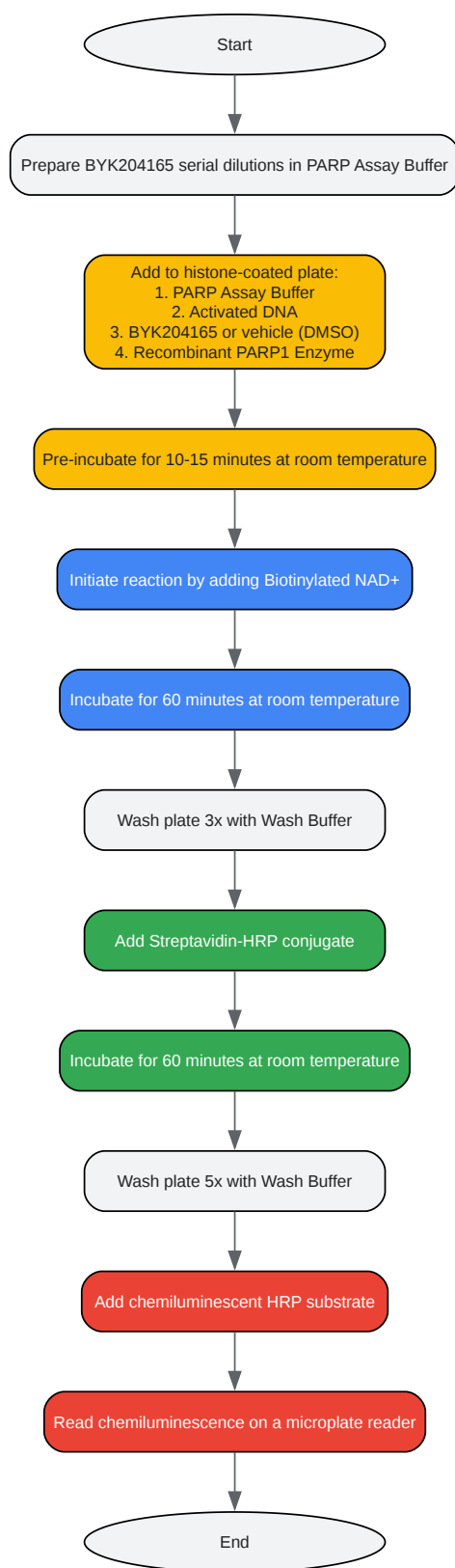
Experimental Protocol: Cell-Free PARP1 Activity Assay (Chemiluminescent)

This protocol describes a chemiluminescent assay to measure the activity of recombinant PARP1 and the inhibitory effect of **BYK204165**. The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.

Materials and Reagents:

- Recombinant Human PARP1 enzyme
- **BYK204165**
- Histone-coated 96-well microplate (white)
- Activated DNA (e.g., sonicated calf thymus DNA)
- Biotinylated NAD⁺
- PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 μM DTT)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
- Chemiluminescent HRP substrate
- DMSO (for dissolving **BYK204165**)
- Microplate reader with chemiluminescence detection capabilities

Experimental Workflow:



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Caption: Experimental workflow for the PARP1 activity assay.

Detailed Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **BYK204165** in DMSO (e.g., 10 mM).
 - Create a serial dilution of **BYK204165** in PARP Assay Buffer to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO at the same concentration as the highest **BYK204165** concentration).
 - Dilute the recombinant PARP1 enzyme, activated DNA, biotinylated NAD⁺, and Strep-HRP to their working concentrations in PARP Assay Buffer. The optimal concentrations should be determined empirically, but typical ranges are 1-10 ng/well for PARP1, 1-5 µg/mL for activated DNA, and 1-10 µM for biotinylated NAD⁺.
- Assay Protocol:
 - To the wells of the histone-coated microplate, add the following in order:
 - 50 µL of PARP Assay Buffer
 - 10 µL of activated DNA
 - 10 µL of diluted **BYK204165** or vehicle control
 - 10 µL of diluted PARP1 enzyme
 - Mix gently and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding 20 µL of biotinylated NAD⁺ to each well.
 - Incubate the plate for 60 minutes at room temperature.
 - After incubation, discard the contents of the wells and wash the plate three times with 200 µL of Wash Buffer per well.
 - Add 100 µL of diluted Strep-HRP conjugate to each well.

- Incubate for 60 minutes at room temperature.
- Discard the Strep-HRP solution and wash the plate five times with 200 µL of Wash Buffer per well.
- Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and add 100 µL to each well.
- Immediately read the chemiluminescence signal using a microplate reader.
- Data Analysis:
 - Subtract the background signal (wells with no enzyme) from all other readings.
 - Calculate the percentage of PARP1 inhibition for each concentration of **BYK204165** using the following formula: % Inhibition = $100 \times [1 - (\text{Signal with Inhibitor} / \text{Signal with Vehicle Control})]$
 - Plot the % Inhibition against the logarithm of the **BYK204165** concentration.
 - Determine the IC₅₀ value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

BYK204165 is a potent and selective PARP1 inhibitor that serves as an excellent tool for investigating the biological functions of PARP1 and for high-throughput screening of potential therapeutic agents. The provided protocol offers a robust method for assessing the inhibitory activity of **BYK204165** and can be adapted for the evaluation of other compounds targeting PARP1. Careful optimization of enzyme and substrate concentrations is recommended to ensure the highest quality data.

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